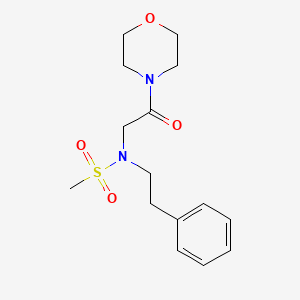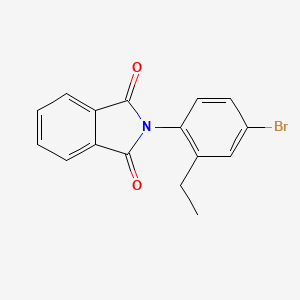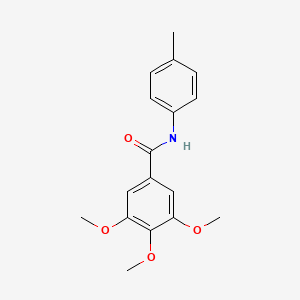![molecular formula C24H16N2O B5738545 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBQ belongs to the class of heterocyclic compounds and is structurally similar to quinoxaline.
Aplicaciones Científicas De Investigación
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of various cellular processes. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is not fully understood. However, it has been proposed that 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol exerts its therapeutic effects by inhibiting various cellular processes, including protein kinases and DNA synthesis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to possess antimicrobial and antiviral activities. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been found to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its ability to exhibit multiple therapeutic effects. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol. One of the areas of interest is the development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol-based drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol and its potential targets. Additionally, the development of new synthesis methods for 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol may improve its bioavailability and enhance its therapeutic potential.
Métodos De Síntesis
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol can be synthesized using various methods, including the condensation reaction of 2-aminobenzo[g]quinoxaline with phenol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using column chromatography. Another method involves the reaction of 2,3-dichloroquinoxaline with phenol in the presence of a base. The product is then subjected to further reactions to obtain 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol.
Propiedades
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)






![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

